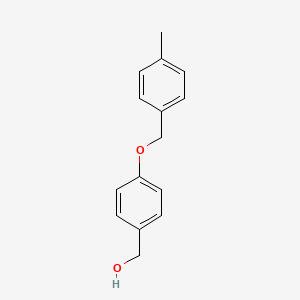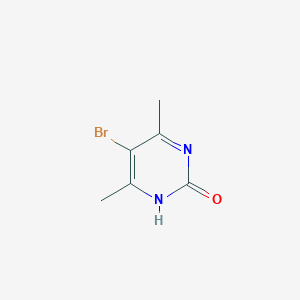![molecular formula C13H21NO4 B3021712 2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid CAS No. 1596653-85-8](/img/structure/B3021712.png)
2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid
説明
“2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid” is a heterocyclic molecule. It contains a cyclopentane ring fused with a pyrrole ring, incorporating a carboxylic acid group and a tert-butoxycarbonyl protecting group. The compound has a molecular weight of 255.31 .
Molecular Structure Analysis
The InChI code for the compound is1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) . This indicates that the compound has a complex structure with a cyclopentane ring fused with a pyrrole ring, a carboxylic acid group, and a tert-butoxycarbonyl protecting group. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It’s recommended to be stored sealed in dry conditions at 2-8°C .科学的研究の応用
Synthesis and Structural Analysis
- Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, was synthesized using iso-butoxycarbonyl chloride via mixed anhydride method and characterized spectroscopically, with its crystal structure determined by X-ray diffraction studies (Naveen et al., 2007).
Chemical Reactions
- 1-Tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids in the absence of a base, showing high yield and chemoselectivity under mild conditions (Saito et al., 2006).
Molecular Structure
- The structure of tert-butyl 3-benzoyl-4-phenyl-2-(trimethylstannyl)pyrrole-N-carboxylate, a compound related to the subject chemical, was studied, highlighting the intramolecular interaction between the Sn atom and the carbonyl O atoms of both the benzoyl and the tert-butoxycarbonyl substituents (Meetsma et al., 1996).
Synthesis and Application
- A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid was described, focusing on the stereoselectivity of a cyclopropanation step controlled by the composition of the functional group at C-α (Gan et al., 2013).
Reaction with Singlet Oxygen
- The reaction of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen leads to peroxidic intermediates and 5-substituted pyrroles, serving as precursors for prodigiosin and its analogs (Wasserman et al., 2004).
Generation and Trapping Reactions
- 1-Tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole was generated and its transient existence at room temperature was confirmed through trapping reactions with various substrates (Liu et al., 1999).
Application in Polyisobutylene Synthesis
- N-(2-tert-Butoxyethyl)pyrrole was used to end-quench isobutylene polymerizations, resulting in near-quantitative end-capping, highlighting its utility in polymer science (Morgan & Storey, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with the compound are H302, H312, and H332, indicating that it’s harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Mode of Action
The “tert-butoxycarbonyl” group (often abbreviated as Boc) attached to the second carbon (C2) of the cyclopentane ring acts as a protecting group for the carboxylic acid functionality (COOH) on the first carbon (C1) . This suggests that the compound might undergo further synthetic modifications targeting the carboxylic acid group, potentially altering its interaction with its targets .
Pharmacokinetics
The compound’s predicted properties such as boiling point (3860±250 °C), density (1196±006 g/cm3), and acidity coefficient (pKa: 405±020) might influence its pharmacokinetic behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C , suggesting that it might be sensitive to moisture and temperature .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZDQKMJLUZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1610351-01-3 | |
| Record name | rac-(1R,3aR,6aS)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



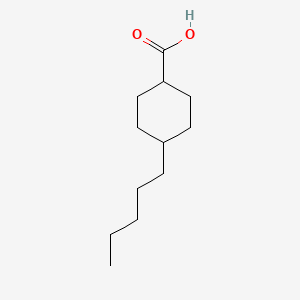

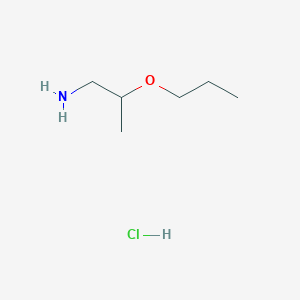
![1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole](/img/structure/B3021633.png)
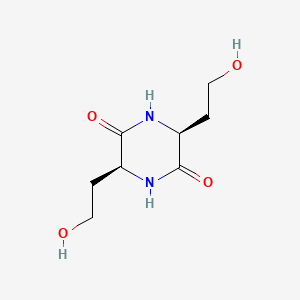
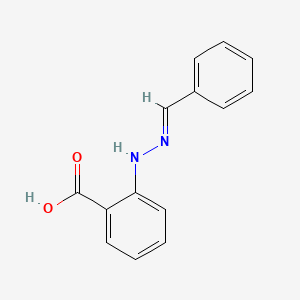
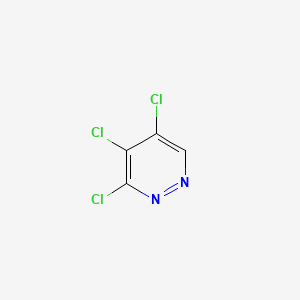
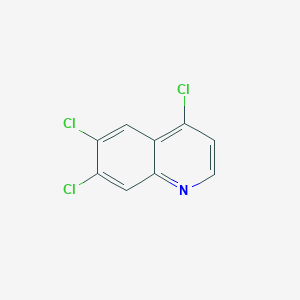
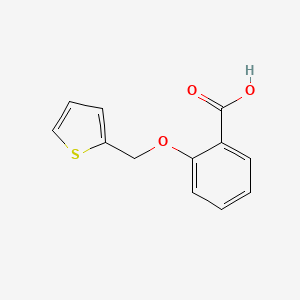
![2,4,8-Trichloropyrimido[5,4-d]pyrimidine](/img/structure/B3021646.png)
![[1,1'-Biphenyl]-3-carbonitrile](/img/structure/B3021647.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B3021648.png)
